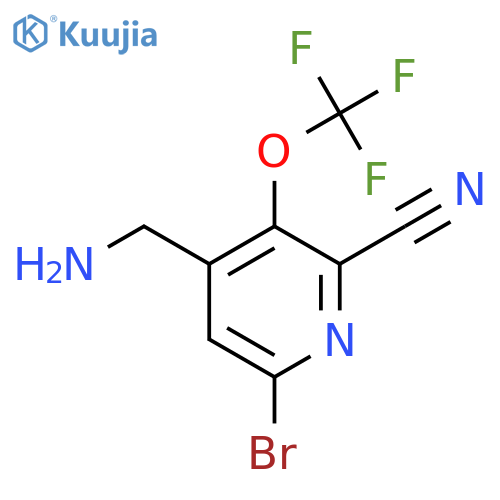Cas no 1806082-10-9 (4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine)

1806082-10-9 structure
商品名:4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine
CAS番号:1806082-10-9
MF:C8H5BrF3N3O
メガワット:296.044010877609
CID:4929995
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H5BrF3N3O/c9-6-1-4(2-13)7(5(3-14)15-6)16-8(10,11)12/h1H,2,13H2
- InChIKey: PFMXNECQUKEAGC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CN)=C(C(C#N)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 290
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.9
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003718-1g |
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine |
1806082-10-9 | 97% | 1g |
$1,646.40 | 2022-04-01 | |
| Alichem | A022003718-500mg |
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine |
1806082-10-9 | 97% | 500mg |
$1,068.20 | 2022-04-01 |
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
1806082-10-9 (4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
